molecular formula C4H3F3O3 B3007283 4,4,4-Trifluoro-2-oxobutanoic acid CAS No. 84638-15-3

4,4,4-Trifluoro-2-oxobutanoic acid

Cat. No. B3007283
CAS RN: 84638-15-3
M. Wt: 156.06
InChI Key: IXGAKEYUIVMAER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4,4-Trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one (3) through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane (1) with trifluoroacetic anhydride and its reactions with hydroxylamine and hydrazine was investigated . TFAA can be synthesized through a variety of methods, including the reaction of 4,4,4-Trifluoro-2-oxobutanoic acidtyl chloride with sodium acetate, the reaction of 4,4,4-Trifluoro-2-oxobutanoic acidtic anhydride with acetylacetone, and the reaction of 4,4,4-Trifluoro-2-oxobutanoic acidtic acid with acetylacetone.


Molecular Structure Analysis

The molecular formula of 4,4,4-Trifluoro-2-oxobutanoic acid is C4H3F3O3 . The average mass is 156.060 Da and the monoisotopic mass is 156.003433 Da .


Physical And Chemical Properties Analysis

The physicochemical properties of 4,4,4-Trifluoro-2-oxobutanoic acid include a number of heavy atoms: 10, a number of aromatic heavy atoms: 0, a fraction Csp3: 0.5, a number of rotatable bonds: 3, a number of H-bond acceptors: 6.0, a number of H-bond donors: 1.0, and a molar refractivity: 23.5 . It also has a high GI absorption and is BBB permeant .

Mechanism of Action

TFAA acts as a chelating agent, which means that it binds to metal ions and forms stable complexes. This property makes it useful in various chemical reactions, such as the synthesis of metal complexes and the extraction of metal ions from solutions.

Safety and Hazards

4,4,4-Trifluoro-2-oxobutanoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4,4,4-trifluoro-2-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3O3/c5-4(6,7)1-2(8)3(9)10/h1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGAKEYUIVMAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-2-oxobutanoic acid

CAS RN

84638-15-3
Record name 4,4,4-trifluoro-2-oxobutanoic acid
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